molecular formula C16H24N2O2 B239598 1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine

1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine

Katalognummer B239598
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: DTIUYJPIZVVHFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MeOPP and has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Wirkmechanismus

The exact mechanism of action of 1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. MeOPP has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine exhibits a wide range of biochemical and physiological effects. MeOPP has been found to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, MeOPP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine is its potent pharmacological effects, which make it a valuable compound for studying various neurological and psychiatric disorders. Additionally, MeOPP is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of MeOPP is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the development of MeOPP-based drugs for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MeOPP and to identify its potential targets in the brain. Finally, more research is needed to assess the long-term safety and efficacy of MeOPP in humans, which may pave the way for its eventual clinical use.

Synthesemethoden

The synthesis of 1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine involves the reaction between 4-methoxyphenylpiperazine and 3-methylbutanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out under anhydrous conditions, and the product is purified using chromatography techniques. The yield of the product is typically around 70-80%.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Studies have shown that MeOPP exhibits potent antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of various psychiatric disorders such as schizophrenia and anxiety disorders. Additionally, MeOPP has been found to possess neuroprotective properties, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

1-(4-Methoxyphenyl)-4-(3-methylbutanoyl)piperazine

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C16H24N2O2/c1-13(2)12-16(19)18-10-8-17(9-11-18)14-4-6-15(20-3)7-5-14/h4-7,13H,8-12H2,1-3H3

InChI-Schlüssel

DTIUYJPIZVVHFB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC

Kanonische SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.